NU6140

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

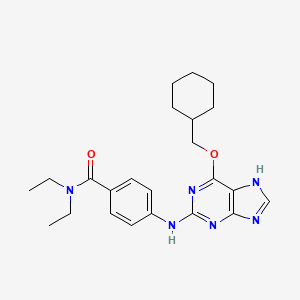

NU6140 is a purine-based compound known for its role as a selective inhibitor of cyclin-dependent kinase 2 (CDK2). Its chemical structure is characterized by the formula C₂₃H₃₀N₆O₂, which includes a cyclohexylmethoxy group attached to a purine ring. The compound has garnered attention in cancer research due to its ability to influence cell cycle progression and apoptosis in various cell types, particularly in cancer cells.

CDK Inhibition:

4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide, also known as NU6140, is a small molecule that functions as a selective inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of enzymes crucial for regulating the cell cycle. NU6140 binds competitively to the ATP-binding pocket of CDKs, preventing them from phosphorylating downstream targets and halting cell cycle progression .

Studies have shown NU6140 to be particularly effective against CDK1/cyclin B, CDK2/cyclin A, CDK4/cyclin D, CDK5/p25, and CDK7/cyclin H, with varying inhibitory concentrations (IC50) for each complex . This broad-spectrum CDK inhibition makes NU6140 a valuable research tool for investigating the roles of specific CDKs in cell cycle control and differentiation.

Cell Cycle Arrest and Apoptosis Induction:

By inhibiting CDKs, NU6140 disrupts the orderly progression of the cell cycle. This leads to cell cycle arrest, typically at the G2/M phase transition, where cells prepare for mitosis. Studies have shown that NU6140 treatment results in the accumulation of cells in G2/M phase, preventing them from entering mitosis and dividing .

Furthermore, NU6140 can induce apoptosis, or programmed cell death, in cancer cells. This apoptotic effect is believed to be mediated by the activation of caspases, a family of proteases responsible for dismantling cellular components during cell death. Additionally, NU6140 has been shown to downregulate survivin, a protein that promotes cell survival and inhibits apoptosis .

NU6140 primarily functions as a competitive inhibitor of CDK2, which plays a critical role in regulating the cell cycle. The inhibition mechanism involves binding to the ATP-binding site of CDK2, thereby preventing its interaction with cyclins. This inhibition leads to the arrest of cells in the G2 phase of the cell cycle, inhibiting their progression to mitosis. In studies, NU6140 has been shown to potentiate the apoptotic effects of other chemotherapeutic agents, such as paclitaxel, by enhancing caspase activation and downregulating anti-apoptotic proteins like survivin .

NU6140 exhibits significant biological activity, particularly in inducing apoptosis in cancer cells. Research indicates that it can effectively increase the apoptotic response when used in combination with paclitaxel, resulting in higher rates of cell death compared to treatments using other CDK inhibitors like purvalanol A . Additionally, NU6140 has been shown to decrease the expression of pluripotency markers such as NANOG, OCT4, and SOX2 in human embryonic stem cells, indicating its potential role in differentiation processes .

The synthesis of NU6140 involves several steps:

- Starting Materials: The synthesis begins with 6-cyclohexylmethoxy-2-fluoro-9H-purine and diethyl-4-aminobenzamide.

- Reaction Conditions: The two compounds are mixed in trifluoroethanol under nitrogen atmosphere with trifluoroacetic acid added as a catalyst.

- Refluxing: The mixture is refluxed for 48 hours.

- Purification: After cooling, the mixture is concentrated and subjected to column chromatography using ethyl acetate/petrol as eluent to yield NU6140 as an off-white crystalline solid .

NU6140 has several promising applications:

- Cancer Treatment: Its primary application lies in oncology as a CDK2 inhibitor, potentially enhancing the efficacy of existing chemotherapeutic agents.

- Stem Cell Research: The compound's ability to modulate pluripotency markers makes it valuable for research involving human embryonic stem cells and their differentiation pathways.

- Combination Therapies: NU6140 is being explored for use in combination therapies aimed at improving treatment outcomes for various cancers .

Studies have shown that NU6140 interacts specifically with CDK2 and affects various cellular pathways:

- Cell Cycle Arrest: It induces G2 phase arrest in both human embryonic stem cells and carcinoma-derived cells.

- Apoptosis Induction: The compound enhances apoptosis through increased activation of caspases when combined with other drugs like paclitaxel.

- Differentiation Effects: NU6140 influences differentiation markers in stem cells, suggesting its role beyond mere inhibition of cell cycle progression .

Several compounds share structural similarities or biological functions with NU6140. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Primary Target | Unique Features |

|---|---|---|---|

| Purvalanol A | Purine-based | CDK2 | Less selective than NU6140; broader activity |

| Roscovitine | Purine analog | CDK1/2/5 | Non-selective; affects multiple CDKs |

| Olomoucine | Purine derivative | CDKs | Known for broader kinase inhibition |

| AT7519 | Pyrido[3,4-d]pyrimidin | Multiple CDKs | Potent against various kinases |

NU6140 stands out due to its specificity for CDK2 interactions compared to other inhibitors that may affect multiple kinases indiscriminately . This selectivity makes it an attractive candidate for targeted cancer therapies.